![molecular formula C17H10O2S B14066880 11H-Phenanthro[2,3-b]thiopyran-7,12-dione CAS No. 10252-23-0](/img/structure/B14066880.png)
11H-Phenanthro[2,3-b]thiopyran-7,12-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11H-Phenanthro[2,3-b]thiopyran-7,12-dione: is a chemical compound with the molecular formula C17H10O2S and a molecular weight of 278.3251 g/mol It is a heterocyclic compound that contains both sulfur and oxygen atoms within its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 11H-Phenanthro[2,3-b]thiopyran-7,12-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of phenanthrene derivatives and sulfur-containing reagents. The reaction conditions often require the presence of a catalyst and controlled temperature to ensure the formation of the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: 11H-Phenanthro[2,3-b]thiopyran-7,12-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols.
Wissenschaftliche Forschungsanwendungen
11H-Phenanthro[2,3-b]thiopyran-7,12-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of 11H-Phenanthro[2,3-b]thiopyran-7,12-dione involves its interaction with molecular targets and pathways within biological systems. The compound’s structure allows it to bind to specific enzymes or receptors, potentially modulating their activity. This can lead to various biological effects, such as inhibition or activation of certain pathways .
Vergleich Mit ähnlichen Verbindungen
Phenanthrene: A polycyclic aromatic hydrocarbon with a similar core structure but lacking the sulfur atom.
Thiopyran: A sulfur-containing heterocycle similar to 11H-Phenanthro[2,3-b]thiopyran-7,12-dione but with different substitution patterns.
Uniqueness: this compound is unique due to the presence of both sulfur and oxygen atoms within its structure, which imparts distinct chemical properties and reactivity compared to its analogs .
Eigenschaften
CAS-Nummer |
10252-23-0 |
|---|---|
Molekularformel |
C17H10O2S |
Molekulargewicht |
278.3 g/mol |
IUPAC-Name |
11H-naphtho[1,2-g]thiochromene-7,12-dione |
InChI |
InChI=1S/C17H10O2S/c18-15-13-6-3-9-20-17(13)16(19)12-8-7-10-4-1-2-5-11(10)14(12)15/h1-5,7-9H,6H2 |
InChI-Schlüssel |
ZQRIMTOOBWDMMY-UHFFFAOYSA-N |
Kanonische SMILES |
C1C=CSC2=C1C(=O)C3=C(C2=O)C=CC4=CC=CC=C43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



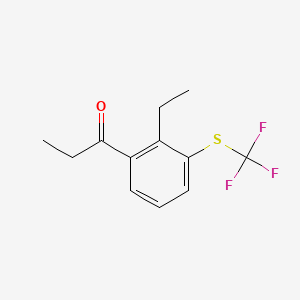
![7-methoxy-3-(4-phenylbutyl)-2,3,4,5-tetrahydro-1H-benzo[d]azepin-1-ol](/img/structure/B14066808.png)

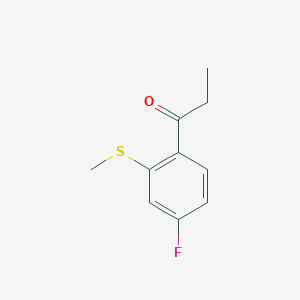
![{4-[(2S)-N-[(1S)-1-carbamoyl-4-(carbamoylamino)butyl]-2-[6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanamido]-3-methylbutanamido]phenyl}methyl 4-nitrophenyl carbonate](/img/structure/B14066850.png)

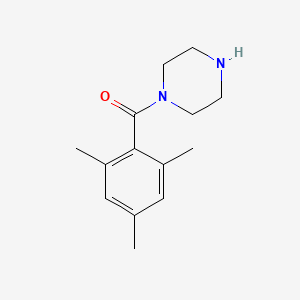
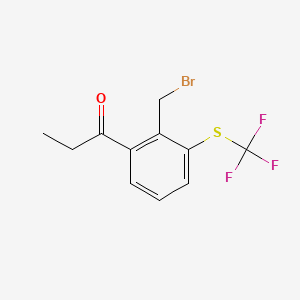
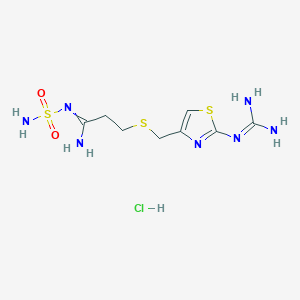
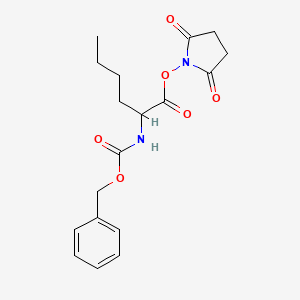
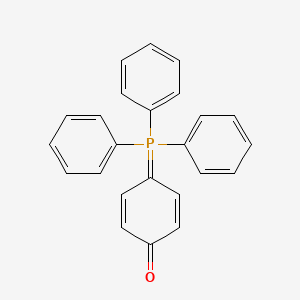
![1-Propanone, 2-hydroxy-2-methyl-1-[4-(1-methylethenyl)phenyl]-](/img/structure/B14066869.png)
![2-Propenamide, 2-methyl-N-[(1R)-1-phenylethyl]-](/img/structure/B14066885.png)
